molecular formula C10H16Cl2N4O B2684431 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide CAS No. 1219539-47-5

2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide

Cat. No.: B2684431
CAS No.: 1219539-47-5
M. Wt: 279.17
InChI Key: RLOVYXMSSHVQNX-UHFFFAOYSA-N
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Description

The compound “2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are key components of many biologically important molecules, including certain amino acids and nucleotides .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of significant research interest . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of applications . The methodologies for these syntheses often focus on the bonds constructed during the formation of the imidazole ring .

Scientific Research Applications

1. Synthesis and Characterization

The compound 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide and its derivatives have been extensively studied in the field of organic chemistry for synthesis and characterization. For instance, Duran et al. (2013) synthesized derivatives of this compound, confirming their structures through various analytical methods like NMR, FTIR, and mass spectroscopy. These compounds exhibited varying pKa values, indicating their potential utility in chemical applications (Duran & Canbaz, 2013).

2. Anticancer Activities

The derivatives of this compound have shown potential in anticancer research. A study by Duran and Demirayak (2012) synthesized similar compounds and investigated their anticancer activities against various human tumor cell lines. They found significant activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some imidazole derivatives are used as antifungal agents, where they work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various applications, given the importance of imidazole derivatives in many areas of chemistry and biology .

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Cl2N4O/c1-15(2)5-3-4-13-8(17)6-16-7-14-9(11)10(16)12/h7H,3-6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOVYXMSSHVQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CN1C=NC(=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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